molecular formula C9H8ClNO B037455 2-chloro-7,8-dihydroquinolin-5(6H)-one CAS No. 124467-36-3

2-chloro-7,8-dihydroquinolin-5(6H)-one

Cat. No. B037455
Key on ui cas rn: 124467-36-3
M. Wt: 181.62 g/mol
InChI Key: GWDDFDLEOYOZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08981104B2

Procedure details

Under nitrogen, 21.02 g (0.13 mol) of 7,8-dihydroquinoline-2,5(1H,6H)-dione were suspended in 100 ml of acetonitrile (anhydrous, <30 ppm H2O), and 135.28 ml (density 1.46 g/ml, 1.29 mol) of phosphorus oxychloride were added. The yellowish suspension was then heated to 75° C. and stirred at this temperature for 1.25 hours. The yellow clear solution was then cooled to room temperature, and 150 ml of toluene were added. The solution was then concentrated on a rotary evaporator to about 100 ml, and another 150 ml of toluene were added. The solution was then concentrated to dryness on a rotary evaporator. 300 ml of ethyl acetate were then added to the orange oil obtained. Subsequently, the solution was carefully (evolution of gas) added to 500 ml of saturated aqueous sodium bicarbonate solution and stirred for 15 min. The phases were separated and the aqueous phase was extracted with 200 ml of ethyl acetate. The combined organic phases were washed twice with 250 ml of water and once with 100 ml of saturated sodium chloride solution, dried over sodium sulphate, filtered and concentrated to dryness under reduced pressure. This gave 22.58 g (0.12 mmol, 96% of theory) of the target compound as a slightly yellowish solid.
Quantity
21.02 g
Type
reactant
Reaction Step One
Quantity
135.28 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[CH2:9][CH2:8][CH2:7][C:6](=[O:11])[C:5]=2[CH:4]=[CH:3][C:2]1=O.P(Cl)(Cl)([Cl:15])=O.C1(C)C=CC=CC=1.C(=O)(O)[O-].[Na+]>C(#N)C>[Cl:15][C:2]1[CH:3]=[CH:4][C:5]2[C:6](=[O:11])[CH2:7][CH2:8][CH2:9][C:10]=2[N:1]=1 |f:3.4|

Inputs

Step One
Name
Quantity
21.02 g
Type
reactant
Smiles
N1C(C=CC=2C(CCCC12)=O)=O
Step Two
Name
Quantity
135.28 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 1.25 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The yellow clear solution was then cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated on a rotary evaporator to about 100 ml
ADDITION
Type
ADDITION
Details
another 150 ml of toluene were added
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated to dryness on a rotary evaporator
ADDITION
Type
ADDITION
Details
300 ml of ethyl acetate were then added to the orange oil
CUSTOM
Type
CUSTOM
Details
obtained
STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with 200 ml of ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed twice with 250 ml of water and once with 100 ml of saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
1.25 h
Name
Type
Smiles
ClC1=NC=2CCCC(C2C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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